Cas no 2108-39-6 (1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI))
2108-39-6 structure
Product Name:1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI)
Numero CAS:2108-39-6
MF:C5H3Br2N
MW:236.892019510269
CID:249667
PubChem ID:69353
Update Time:2025-04-19
1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI)
- (-)-O-Methylcularicinehydrochloride
- 67987-57-9
- A8631
- 2,5-Dibromo Pyridine
- D1217
- SY001858
- Pyridine, 2,5-dibromo-
- NS00035031
- STR06313
- MFCD00006221
- 2108-39-6
- CS-W001991
- F0457-0001
- 2,5-Dibromopyridine
- 2,5-Dibromopyridine, 98%
- EINECS 210-839-6
- FG-0507
- FT-0601312
- NSC-76597
- 2,5-DIBROMOPYRIDIN
- 2,5-dibromo-pyridine
- 2,5-dibromo-pyridin
- AB00634
- CX1094
- AC-907/30002037
- BCP22960
- NSC76597
- AM81272
- V4W4Z4K29X
- SCHEMBL16841
- NSC 76597
- AC-2535
- AKOS005145613
- Q-200192
- 624-28-2
- EN300-53249
- 2, 5-Dibromo-pyridine
- (2,5-DBrPyr)
- BP-10775
- 2,5 dibromopyridine
- Pyridine,5-dibromo-
- DTXSID00211452
- 2, 5-dibromopyridine
- 2,5-dibrompyridine
- 3,6-DIBROMOPYRIDINE
-
- Inchi: 1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H
- Chiave InChI: ZHXUWDPHUQHFOV-UHFFFAOYSA-N
- Sorrisi: BrC1=CN=C(C=C1)Br
Proprietà calcolate
- Massa esatta: 361.108
- Massa monoisotopica: 361.108
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 1
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.2A^2
- XLogP3: 2.6
1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI) Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
2108-39-6 (1H-[1,3]Dioxolo[7,8][1]benzoxepino[2,3,4-ij]isoquinoline,2,3,13,13a-tetrahydro-6-methoxy-1-methyl-, hydrochloride, (R)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso